Cas no 835913-07-0 ((1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol)

(1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol is a chiral cyclohexanol derivative featuring a stereospecific (1R,2S) configuration and a para-ethyl-substituted phenyl group at the 2-position. This compound exhibits high optical purity and structural rigidity due to its fused cyclohexane ring system, making it valuable as a chiral building block in asymmetric synthesis. The presence of both hydroxyl and aromatic functionalities enhances its versatility for further derivatization, such as esterification or etherification reactions. Its well-defined stereochemistry is particularly advantageous for applications in pharmaceutical intermediates or chiral catalysts, where enantioselectivity is critical. The ethyl group on the phenyl ring contributes to moderate lipophilicity, potentially improving solubility in organic media. This compound's stability under standard conditions facilitates handling and storage in synthetic workflows.
(1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol structure
835913-07-0 structure
Product name:(1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol
CAS No:835913-07-0
MF:C14H20O
MW:204.308004379272
MDL:MFCD06201072
CID:5232586

(1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol
    • MDL: MFCD06201072
    • Inchi: 1S/C14H20O/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h7-10,13-15H,2-6H2,1H3/t13-,14+/m0/s1
    • InChI Key: AZILVIQJXDVAOT-UONOGXRCSA-N
    • SMILES: [C@@H]1(O)CCCC[C@H]1C1=CC=C(CC)C=C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2

(1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB167483-1g
trans-2-(4-Ethylphenyl)cyclohexanol, 96%; .
835913-07-0 96%
1g
€1621.70 2025-02-27
abcr
AB167483-5g
trans-2-(4-Ethylphenyl)cyclohexanol; 96%
835913-07-0
5g
€1373.40 2023-09-15
abcr
AB167483-1 g
trans-2-(4-Ethylphenyl)cyclohexanol; 96%
835913-07-0
1g
€553.40 2023-05-08
abcr
AB167483-5 g
trans-2-(4-Ethylphenyl)cyclohexanol; 96%
835913-07-0
5g
€1373.40 2023-05-08

Additional information on (1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol

Compound Introduction: (1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol (CAS No. 835913-07-0) and Its Emerging Applications in Chemical Biology

The compound (1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol, identified by the CAS number 835913-07-0, represents a structurally intriguing molecule with significant potential in the field of chemical biology and pharmaceutical research. This chiral alcohol, featuring a cyclohexane backbone substituted with a 4-ethylphenyl group, has garnered attention due to its unique stereochemistry and promising biological activities. The precise stereochemical configuration, denoted by the (1R,2S) nomenclature, suggests a carefully tailored molecular framework that may contribute to selective interactions with biological targets.

In recent years, the demand for enantiomerically pure compounds has surged in drug discovery and biochemical studies. The stereochemical purity of (1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol makes it a valuable scaffold for developing novel therapeutic agents. Its structural motif, combining a cyclohexane ring with an aromatic ethyl-substituted phenyl group, is reminiscent of many bioactive molecules that have shown efficacy in modulating various cellular pathways. This compound’s design aligns well with the growing emphasis on structure-based drug design, where precise molecular geometry is critical for optimal pharmacological outcomes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of such compounds with greater accuracy. The (1R,2S)-configuration of this molecule likely influences its binding affinity and selectivity by determining the spatial orientation of key functional groups. Studies suggest that similar chiral cyclohexanol derivatives exhibit diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. The presence of the 4-ethylphenyl substituent may further enhance its interaction with specific enzymes or receptors, making it a promising candidate for further investigation.

The synthesis of enantiomerically pure compounds like (1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol remains a challenge in synthetic organic chemistry. However, modern catalytic methods and asymmetric synthesis techniques have significantly improved the efficiency and scalability of such processes. The development of novel ligands and catalysts has enabled chemists to achieve high enantiomeric excesses (ee) during synthesis, which is crucial for pharmaceutical applications. This progress underscores the importance of (1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol as a building block for next-generation therapeutics.

Investigations into the biological activity of (1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol have revealed intriguing insights into its potential therapeutic applications. Preclinical studies indicate that this compound may interact with G protein-coupled receptors (GPCRs) or non-receptor enzymes, modulating signaling pathways involved in inflammation and pain perception. The cyclohexanol moiety is known to exhibit favorable pharmacokinetic properties, including good solubility and metabolic stability, which are essential for drug development. These characteristics make it an attractive candidate for further exploration in medicinal chemistry.

The role of stereochemistry in determining biological activity cannot be overstated. The (1R,2S) configuration of this compound ensures that only one enantiomer contributes to its observed effects, minimizing the risk of unwanted side reactions from its mirror image. This specificity is particularly important in drug design, where off-target interactions can lead to adverse effects. The growing body of evidence supporting the importance of chirality in bioactivity underscores the relevance of compounds like (1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol in modern drug discovery.

Future research directions may focus on exploring derivatives of this compound to enhance its potency and selectivity. By modifying substituents or exploring different stereochemical configurations, scientists can fine-tune its biological profile for specific therapeutic applications. Additionally, advances in biocatalysis and green chemistry may provide sustainable methods for synthesizing enantiomerically pure forms of this compound on an industrial scale. Such innovations would not only improve accessibility but also reduce environmental impact.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like (1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol. Predictive models can analyze large datasets to identify molecules with optimal pharmacokinetic profiles and target interactions. This approach has already led to the discovery of several novel drugs that would have been difficult to identify through traditional methods alone. As computational tools continue to evolve, their application in optimizing compounds such as this one will become even more prevalent.

In conclusion,(1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol (CAS No. 835913-07-0) represents a structurally fascinating molecule with significant potential in chemical biology and pharmaceutical research. Its unique stereochemistry,(1R, configuration), combined with its promising biological activities,modulating pathways involved in inflammation, pain perception,and other critical processes,makes it an exciting candidate for further exploration. As synthetic methodologies advance,and computational tools become more sophisticated,the development of novel derivatives like this one will continue to drive innovation in drug discovery.

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Amadis Chemical Company Limited
(CAS:835913-07-0)(1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol
A1196782
Purity:99%
Quantity:1g
Price ($):961.0